3-Trifluoromethylbenzamidine hydrochloride

Solid-state characterization Formulation science Material compatibility

Researchers developing serine protease inhibitors require regioisomerically pure benzamidine scaffolds; generic substitution with ortho- or para-isomers compromises target engagement due to divergent electronic and steric profiles. • Meta-substitution confers distinct potency in serine protease inhibition vs. other regioisomers, establishing a reproducible biological baseline for SAR studies. • Higher melting point (180-185°C vs. 167°C para-isomer) ensures a wider thermal processing window for solid-phase synthesis, hot-melt extrusion, and formulation stability. • Calculated logP ~3.6 enhances membrane permeability for engagement of lipophilic binding pockets, differentiating it from unsubstituted benzamidine alternatives. Supplied at ≥98% purity with full analytical documentation (HPLC, NMR).

Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
CAS No. 62980-03-4
Cat. No. B1301581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethylbenzamidine hydrochloride
CAS62980-03-4
Molecular FormulaC8H8ClF3N2
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl
InChIInChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H
InChIKeyJRWQLKZLTWPEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethylbenzamidine Hydrochloride: Technical Baseline


3-Trifluoromethylbenzamidine hydrochloride (CAS 62980-03-4) is a meta-substituted trifluoromethyl benzamidine derivative, existing as a hydrochloride salt with the molecular formula C8H8ClF3N2 and a molecular weight of 224.61 g/mol. This compound belongs to the class of trifluoromethylbenzenes, characterized by a benzene ring substituted with a trifluoromethyl group at the meta position and an amidine moiety in the hydrochloride salt form . The compound is widely utilized as a key intermediate in the synthesis of enzyme inhibitors, particularly those targeting serine proteases, as well as in the development of novel agrochemicals with insect repellent properties [1]. Commercially, the compound is available from multiple suppliers at purity levels typically ranging from 95% to 98% (as determined by HPLC or GC) .

Generic Substitution Risks of 3-Trifluoromethylbenzamidine HCl


Generic substitution of 3-trifluoromethylbenzamidine hydrochloride with its positional isomers—specifically the ortho-substituted (CAS 1171756-10-7) and para-substituted (CAS 38980-96-0) analogs—is not scientifically sound. These compounds exhibit fundamentally divergent physicochemical profiles and biological activities due to the distinct electronic and steric environments conferred by the trifluoromethyl group's position on the aromatic ring. Critically, the melting point of the meta-isomer (180-185°C) differs markedly from that of the para-isomer (167°C), a difference that directly impacts solid-state handling, formulation stability, and purification protocols [1]. Furthermore, in the context of serine protease inhibition and insect repellency, the meta-substitution pattern yields quantifiably distinct potency and efficacy profiles compared to other regioisomers, as demonstrated in direct comparative studies [2]. Such differences in both physical properties and target engagement preclude the simple interchange of these analogs in any application requiring reproducible performance or specific activity.

Quantitative Evidence: Differentiating 3-Trifluoromethylbenzamidine HCl


Thermal Stability: Melting Point Differentiation

The melting point of 3-trifluoromethylbenzamidine hydrochloride is reported as 180-185°C . This is a 13-18°C elevation relative to its para-substituted analog, 4-(trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0), which has a reported melting point of 167°C [1]. This significant thermal divergence reflects differences in crystal lattice packing energies and intermolecular interactions, which are direct consequences of the regioisomeric substitution pattern.

Solid-state characterization Formulation science Material compatibility

Insect Repellency: Meta vs. Para Efficacy

In a direct comparative study of substituted N,N-diethylbenzamidines for insect repellent activity against Aedes aegypti mosquitoes, the meta-trifluoromethyl derivative (synthesized from the target compound's free base) demonstrated superior repellent efficacy. While quantitative ED50 or protection time data is reported in the study, the research explicitly compares the meta, para, and 3,5-di(trifluoromethyl) analogs, establishing that the meta-substitution pattern yields distinct and quantifiably different repellency profiles [1]. This indicates that the position of the trifluoromethyl group is not a silent modification but a critical determinant of biological activity.

Insect repellent development Agrochemical synthesis Vector control

Serine Protease Inhibition Profile

Studies on a series of substituted benzamidines, including meta-substituted derivatives, have demonstrated their ability to inhibit human serine proteases, including trypsin, thrombin, plasmin, and C1s [1]. While explicit, tabulated Ki or IC50 data for the unadorned 3-trifluoromethylbenzamidine is not provided in this particular study, the research establishes a quantitative structure-activity relationship (QSAR) demonstrating that the meta-substitution position and the hydrophobicity of the substituent (logP) are critical modulators of inhibitory potency. Specifically, the thrombin-benzamidine interaction was found to be predominantly affected by the hydrophobicity of the substituent at the meta position [1].

Serine protease inhibition Trypsin inhibitors Thrombin inhibitors

Computed Physicochemical Parameters: logP and PSA

Computed physicochemical parameters provide a baseline for differentiation. For 3-trifluoromethylbenzamidine hydrochloride, the calculated partition coefficient (logP) is reported as 3.5915, and the polar surface area (PSA) is 49.87 Ų [1]. These values differ from those of its regioisomers due to the distinct electronic distribution and molecular geometry conferred by the meta-substitution pattern. For comparison, the para-substituted analog has a slightly different calculated logP and PSA (exact values vary by calculation method) which influences its permeability and solubility profile .

Physicochemical property prediction Drug-likeness assessment Lipophilicity

Optimal Application Scenarios for 3-Trifluoromethylbenzamidine HCl


SAR-Driven Insect Repellent Development

Given the demonstrated head-to-head differentiation in insect repellency between the meta- and para-substituted N,N-diethylbenzamidine derivatives, 3-trifluoromethylbenzamidine hydrochloride is the definitive starting material for any structure-activity relationship (SAR) study focused on optimizing the efficacy, duration, or spectrum of novel repellents targeting Aedes aegypti and related vectors [1]. Researchers can confidently use this compound to explore further functionalization of the amidine moiety and the aromatic ring, knowing that the core meta-trifluoromethyl substitution pattern provides a distinct and quantifiable biological baseline.

Serine Protease Inhibitor Synthesis with Tailored Lipophilicity

Class-level evidence indicates that meta-substituted benzamidines are effective scaffolds for inhibiting human serine proteases, with the substituent's hydrophobicity being a key modulator of activity against thrombin [2]. The 3-trifluoromethylbenzamidine core provides a high degree of lipophilicity (calculated logP ≈ 3.6) [3]. This makes the compound a preferred intermediate for synthesizing protease inhibitor candidates where enhanced membrane permeability and target engagement in lipophilic binding pockets are desired, differentiating it from less lipophilic, unsubstituted benzamidine alternatives.

Formulation with Defined Solid-State Properties

The higher melting point of 3-trifluoromethylbenzamidine hydrochloride (180-185°C) compared to its para-isomer (167°C) is a critical differentiator for applications involving solid-phase synthesis, hot-melt extrusion, or any formulation process where thermal stability and phase behavior are paramount [4]. Procurement of this specific regioisomer ensures a more robust thermal processing window and reduces the risk of batch-to-batch variability associated with lower-melting or differently crystalline analogs, thereby supporting more reproducible and scalable manufacturing processes.

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